PENTAACETYL-5-THIOGLUCOSE
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Description
PENTAACETYL-5-THIOGLUCOSE is a chemical compound with the molecular formula C16H22O10S and a molecular weight of 406.4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of PENTAACETYL-5-THIOGLUCOSE involves a stereoselective process. This process includes indirect β-D-fructofuranosidation involving selective β-D-psicofuranosidation, followed by stereo-inversion of the secondary hydroxy group at the C-3 position on the furanose ring . The glycosidation of protected 5-thio-D-glucose with a D-psicofuranosyl donor provided β-D-psicofuranosyl 5-thio-α-D-glucopyranoside .Molecular Structure Analysis
The molecular structure of PENTAACETYL-5-THIOGLUCOSE is represented by the formula C16H22O10S .Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . Eye contact should be treated by rinsing with pure water for at least 15 minutes . In case of ingestion, rinse the mouth with water and do not induce vomiting . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxythian-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPVTQRDZKNPS-LJIZCISZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242267 |
Source
|
Record name | 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate | |
CAS RN |
10227-18-6 |
Source
|
Record name | 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10227-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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